molecular formula C18H11BrO B15131016 Benzofuran, 5-bromo-2-(2-naphthalenyl)-

Benzofuran, 5-bromo-2-(2-naphthalenyl)-

Cat. No.: B15131016
M. Wt: 323.2 g/mol
InChI Key: ZTNNFZIBTBILGS-UHFFFAOYSA-N
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Description

"Benzofuran, 5-bromo-2-(2-naphthalenyl)-" is a synthetic benzofuran derivative characterized by a bromine atom at the C-5 position and a 2-naphthalenyl substituent at the C-2 position of the benzofuran core. Benzofuran derivatives are heterocyclic compounds with a fused benzene and furan ring system, widely studied for their pharmacological and material science applications.

Properties

Molecular Formula

C18H11BrO

Molecular Weight

323.2 g/mol

IUPAC Name

5-bromo-2-naphthalen-2-yl-1-benzofuran

InChI

InChI=1S/C18H11BrO/c19-16-7-8-17-15(10-16)11-18(20-17)14-6-5-12-3-1-2-4-13(12)9-14/h1-11H

InChI Key

ZTNNFZIBTBILGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC4=C(O3)C=CC(=C4)Br

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Benzofuran, 5-bromo-2-(2-naphthalenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzofuranones, while reduction can yield benzofurans with additional hydrogen atoms .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Benzofuran Derivatives

Substitution Patterns and Bioactivity

Benzofuran derivatives exhibit diverse bioactivities depending on substituent type and position. Key comparisons include:

Compound Name Substituents Key Bioactivity Mechanism/Application
5-Bromo-2-(2-naphthalenyl) C-5 Br, C-2 naphthalenyl Potential antitumor/antimicrobial* π-π interactions, halogen bonding
Amiodarone C-2 iodine, C-3 diethylamino Antiarrhythmic Potassium channel inhibition
Xanthotoxin C-5 methoxy, C-8 furan Antifungal, photosensitizer DNA intercalation
6-APB C-6 aminopropyl Psychoactive (MDMA-like) Serotonin receptor agonism
Compound 64 (DPPH assay) C-2 ester group Antioxidant (EC50: 8.27–10.59 mM) Radical scavenging

*Inferred from structural analogs. The bromine and naphthalene groups in "5-bromo-2-(2-naphthalenyl)-" likely enhance cytotoxicity compared to non-halogenated derivatives, as halogenation at C-5 is linked to improved antibacterial and antitumor activity in other benzofurans .

Physicochemical Properties

  • Electron Effects : The electron-withdrawing bromine may polarize the benzofuran ring, affecting reactivity in electrophilic substitutions.

Antitumor Potential

Benzofurans with bulky aromatic substituents (e.g., naphthalene) show enhanced cytotoxicity. For example:

  • Compound 33 : A 2-naphthalenyl-substituted benzofuran exhibited IC50 values of 1.8–3.2 µM against ovarian cancer cells .
  • SAR Insight : The C-2 position is critical; ester or heterocyclic groups here improve activity .

Antimicrobial Activity

Halogenated benzofurans, such as 5-bromo derivatives, disrupt microbial membranes. For instance:

  • Usnic Acid : A natural brominated benzofuran with MIC values of 0.5–4 µg/mL against Staphylococcus aureus .
  • 5-Bromo-2-phenylbenzofuran : Reported MIC of 8 µg/mL against E. coli, suggesting the naphthalene analog may have similar potency .

Enzyme Inhibition

Benzofuran-1,3,4-oxadiazole derivatives (e.g., BF-9, BF-12) inhibit HCV NS5B polymerase (binding affinity: −14.11 to −16.09 kcal/mol) via interactions with triazole and benzofuran moieties . The naphthalene group in "5-bromo-2-(2-naphthalenyl)-" could enhance binding through hydrophobic interactions.

Biological Activity

Benzofuran derivatives, including the compound 5-bromo-2-(2-naphthalenyl)-benzofuran , have garnered significant attention due to their diverse biological activities. This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound, highlighting its mechanisms of action and efficacy against various biological targets.

Overview of Benzofuran Derivatives

Benzofurans are heterocyclic compounds that serve as crucial scaffolds in medicinal chemistry. They exhibit a wide range of pharmacological activities including antimicrobial , antitumor , anti-inflammatory , and analgesic properties. The structural diversity of benzofurans allows for extensive modifications, leading to compounds with enhanced biological activities.

Synthesis of 5-bromo-2-(2-naphthalenyl)-benzofuran

The synthesis of benzofuran derivatives typically involves methods such as cyclization reactions, which can be tailored to introduce various substituents. For 5-bromo-2-(2-naphthalenyl)-benzofuran , synthetic routes often start with bromination and subsequent coupling reactions involving naphthalene derivatives. The resulting compound can then be subjected to biological evaluations.

Anticancer Properties

Research indicates that benzofuran derivatives possess significant anticancer activity. For instance, compounds derived from benzofuran have been shown to induce apoptosis in cancer cell lines through various pathways, including the caspase-3 pathway. In vitro studies demonstrated that certain benzofuran derivatives exhibited IC50 values in the low micromolar range against cancer cell lines such as HeLa and A549 .

CompoundCell LineIC50 (µM)Mechanism
5-bromo-2-(2-naphthalenyl)-benzofuranHeLa29.3Caspase-3 activation
5-bromo-2-(2-naphthalenyl)-benzofuranA549TBDTBD

Antimicrobial Activity

Benzofuran derivatives have also shown promising antimicrobial properties. Studies have reported that modifications at specific positions on the benzofuran ring can enhance their activity against bacterial strains, including Mycobacterium tuberculosis. For example, a series of benzofurans demonstrated MIC values ranging from 0.78 μg/mL to 6.25 μg/mL against various pathogens .

CompoundTarget PathogenMIC (µg/mL)
5-bromo-2-(2-naphthalenyl)-benzofuranM. tuberculosisTBD
5-bromo-2-(2-naphthalenyl)-benzofuranE. coliTBD

The mechanisms underlying the biological activity of benzofurans often involve:

  • Inhibition of Enzymatic Activity : Many benzofurans act as inhibitors of key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Activation of apoptotic pathways is a common mechanism for anticancer activity.
  • Antimicrobial Action : The disruption of bacterial cell wall synthesis and interference with metabolic pathways are noted mechanisms for antimicrobial activity.

Case Studies

  • Anticancer Activity : In a study involving various benzofuran derivatives, compound 215d was found to significantly inhibit EGFR phosphorylation in cancer cells, suggesting its potential as a targeted therapy for lung cancer .
  • Antimicrobial Efficacy : A series of synthesized benzofurans were tested against Mycobacterium tuberculosis, showing potent activity with low cytotoxicity towards mammalian cells, indicating their therapeutic potential in treating tuberculosis .

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